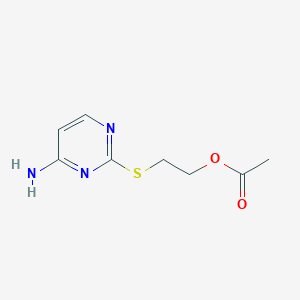
2-((4-Aminopyrimidin-2-yl)thio)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Aminopyrimidin-2-yl)thio)ethyl acetate is a synthetic compound that belongs to the class of aminopyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with an amino group at the 4-position and a thioethyl acetate group at the 2-position. Aminopyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 2-((4-Aminopyrimidin-2-yl)thio)ethyl acetate typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps :
Ring Closure: The formation of the pyrimidine ring from acyclic precursors.
Aromatization: Conversion of the ring structure into an aromatic system.
S-Methylation: Introduction of a methyl group to the sulfur atom.
Oxidation: Conversion of the methylsulfonyl group to the desired functional group.
Formation of Guanidines: Reaction with suitable amines to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-((4-Aminopyrimidin-2-yl)thio)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a starting material for the synthesis of other compounds, including pharmaceuticals and agrochemicals.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-bacterial properties.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((4-Aminopyrimidin-2-yl)thio)ethyl acetate involves its interaction with specific molecular targets. It is believed to act as an inhibitor of enzymes involved in drug metabolism, such as cytochrome P450 and monoamine oxidase. By inhibiting these enzymes, the compound can modulate the metabolism of various drugs and neurotransmitters, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
2-((4-Aminopyrimidin-2-yl)thio)ethyl acetate can be compared with other aminopyrimidine derivatives, such as:
2-Aminopyrimidine: A simpler derivative with a similar pyrimidine ring structure but lacking the thioethyl acetate group.
4-Aminopyrimidine: Another derivative with the amino group at the 4-position but different substituents at other positions.
2-Thioxopyrimidine: Contains a sulfur atom at the 2-position but differs in the overall structure and substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H11N3O2S |
|---|---|
Molekulargewicht |
213.26 g/mol |
IUPAC-Name |
2-(4-aminopyrimidin-2-yl)sulfanylethyl acetate |
InChI |
InChI=1S/C8H11N3O2S/c1-6(12)13-4-5-14-8-10-3-2-7(9)11-8/h2-3H,4-5H2,1H3,(H2,9,10,11) |
InChI-Schlüssel |
BRCHPGPWSMWVSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCSC1=NC=CC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



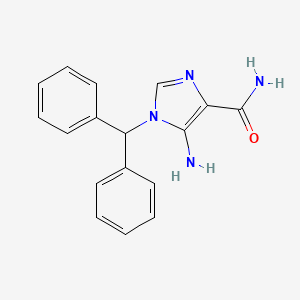


![[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid](/img/structure/B12939829.png)


![4-Ethylbicyclo[2.2.2]octan-1-ol](/img/structure/B12939839.png)

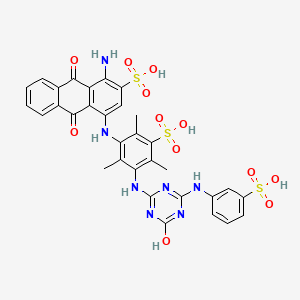
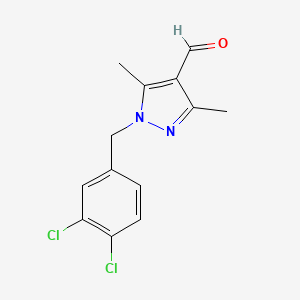
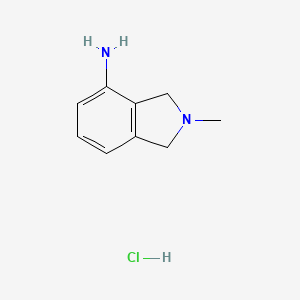
![((1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B12939869.png)

